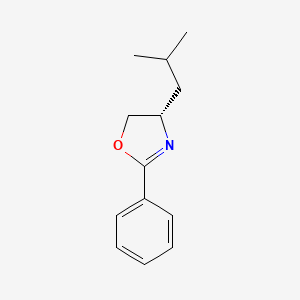

(4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole

Description

(4S)-4-(2-Methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole is a chiral oxazoline derivative characterized by:

- Stereochemistry: An (S)-configuration at the 4th position .

- Substituents: A 2-methylpropyl (isobutyl) group at position 4 and a phenyl group at position 2.

- Structure: A partially saturated oxazole ring (4,5-dihydrooxazole), providing rigidity and stereoelectronic effects suitable for asymmetric catalysis or pharmaceutical applications .

Key properties include moderate hydrophobicity (predicted logP ~1.7–2.0) and a molecular weight of approximately 209.3 g/mol (calculated for C₁₃H₁₇NO).

Properties

CAS No. |

167693-61-0 |

|---|---|

Molecular Formula |

C13H17NO |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

(4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C13H17NO/c1-10(2)8-12-9-15-13(14-12)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t12-/m0/s1 |

InChI Key |

BBXKTHJBMAKNFZ-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)C[C@H]1COC(=N1)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)CC1COC(=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Procedure Summary

- A solution of the β-hydroxy amide precursor (derived from the appropriate amino acid or peptide) is combined with Deoxo-Fluor® in dichloromethane.

- The mixture is passed through a flow reactor coil at room temperature.

- The cyclodehydration proceeds rapidly, yielding the oxazoline ring without the need for further purification.

Advantages

- Enhanced safety and scalability due to continuous flow.

- Yields are typically moderate to excellent (up to 98% for related aryl oxazolines).

- High diastereoselectivity is observed for chiral substrates.

- The method is amenable to automation and sequential processing of multiple substrates.

Example Data Table: Flow Cyclodehydration Yields

| Substrate (β-hydroxy amide) | Product Oxazoline | Yield (%) | Diastereoselectivity |

|---|---|---|---|

| (S)-2-((S)-1-((tert-Butoxycarbonyl)amino)-2-methylpropyl)-4,5-dihydrooxazole-4-carboxylic acid methyl ester | Target oxazoline derivative | 92-98 | Excellent |

Data adapted from flow synthesis studies of oxazolines

Palladium-Catalyzed Intramolecular Cyclization of N-Benzoyl-Aminoalkenes

A patented method describes the preparation of 2-phenyl-4,5-dihydro-oxazole derivatives by intramolecular cyclization using palladium catalysts.

Key Steps

- Starting from N-benzoyl-aminoalkenes, palladium-catalyzed cyclization forms the oxazoline ring.

- Subsequent functional group transformations (e.g., hydroboration-oxidation) can introduce hydroxyl groups or further modify the oxazoline.

Reaction Conditions

- Palladium catalyst (specific Pd complexes) under reflux conditions.

- Hydroboration with 9-Borabicyclo[3.3.1]nonane (9-BBN) at room temperature for 12-36 hours.

- Oxidation with ruthenium chloride (RuCl3), sodium periodate (NaIO4), and sodium bicarbonate in a mixed solvent system (acetonitrile/carbon tetrachloride/water).

Notes on Workup

- After reaction completion, aqueous sodium hydroxide and water are added.

- Organic phase isolation, washing with acid and brine, drying over magnesium sulfate, filtration, and concentration under reduced pressure follow.

Advantages

- Allows introduction of functional groups at specific positions.

- Provides access to β-amino-α-hydroxy acid derivatives from the oxazoline intermediate.

Details and reaction scheme available from patent DE10010984A1

Conventional Synthetic Routes for Oxazole and Oxazoline Derivatives

Several classical methods can be adapted or modified to prepare oxazoline derivatives structurally related to (4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole.

Robinson-Gabriel Synthesis

- Cyclodehydration of acylamino ketones under acidic conditions (e.g., polyphosphoric acid).

- Typically yields 2,5-disubstituted oxazoles but can be adapted for oxazolines.

- Yields range from 50-60% under optimized conditions.

Bredereck Reaction

- Reaction of α-haloketones with amides.

- Efficient for synthesizing 2,4-disubstituted oxazoles.

- Improved variants use α-hydroxyketones as starting materials.

Cycloisomerization Reaction

- Silica gel-supported cycloisomerization of propargylic amides.

- Produces polysubstituted oxazoles via initial oxazoline formation followed by isomerization.

- Mild conditions and high efficiency.

Erlenmeyer-Plochl Reaction

- Involves reaction of aldehydes with anhydrous sodium acetate and acetic anhydride.

- Forms oxazolone intermediates that can be converted to oxazoles.

Microwave-Assisted Synthesis

- Rapid synthesis using microwave irradiation.

- Starting from substituted aryl aldehydes and TosMIC (tosylmethyl isocyanide).

- Provides 4,5-disubstituted oxazolines and 5-substituted oxazoles in good yields within minutes.

Ultrasound-Assisted Synthesis

- Uses ultrasound and deep eutectic solvents.

- Reaction of 4-substituted phenacylbromide with amide derivatives.

- Short reaction times and environmentally friendly conditions.

Summary of these methods and their mechanisms are reviewed comprehensively in recent literature

Comparative Table of Preparation Methods

Research Findings and Notes

- Continuous flow synthesis of oxazolines has been demonstrated to improve yields by approximately 10% compared to batch reactions due to better heat transfer and mixing.

- Oxidative aromatization of oxazolines to oxazoles can be efficiently performed using activated manganese dioxide (MnO2) columns at elevated temperatures without requiring downstream purification.

- The stereochemistry of the starting amino acid derivatives is retained in the oxazoline product, making these methods suitable for chiral oxazoline synthesis.

- The palladium-catalyzed method allows for the introduction of hydroxyl groups via hydroboration-oxidation, which can be useful for further functionalization.

- Green chemistry approaches such as microwave and ultrasound-assisted synthesis reduce reaction times and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives with altered electronic properties.

Substitution: The phenyl and isobutyl groups can be substituted with other functional groups to create a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted oxazole and dihydro-oxazole derivatives, which can have different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

(4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the oxazole ring.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights structural differences and applications of (4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole and related oxazole/thiazole derivatives:

Key Comparison Points

Stereochemistry and Substituent Effects

- The (S)-configuration in the target compound and bisoxazolines (e.g., (S,S)-t-bu-box ) is critical for enantioselective catalysis. Bulkier substituents (e.g., tert-butyl in (S,S)-t-bu-box) enhance steric hindrance, improving stereocontrol compared to the isobutyl group in the target compound .

Physicochemical Properties

- Hydrophobicity : The target compound’s logP (~1.7–2.0) is lower than Etoxazole’s (predicted ~4.5), reflecting differences in aryl substituents .

- Molecular Weight: Dimeric bisoxazolines (e.g., 294–390 g/mol ) are heavier than the monomeric target compound (~209 g/mol), affecting solubility and diffusion rates.

Crystallographic Data

- Isostructural thiazoles ( ) crystallize in triclinic P 1 symmetry with planar conformations, while nitro-oxazolines ( ) exhibit C–H···O/S/π interactions influencing crystal packing.

Biological Activity

(4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

The molecular formula of (4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole is C13H17NO, with a molecular weight of 217.29 g/mol. The compound features a unique oxazole ring structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H17NO |

| Molecular Weight | 217.29 g/mol |

| LogP | 1.28750 |

| PSA | 21.59000 |

Synthesis

The synthesis of (4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole typically involves the reaction of appropriate precursors under controlled conditions to ensure the desired stereochemistry and yield. Various synthetic routes have been explored in the literature, focusing on optimizing yield and purity.

Antimicrobial Activity

Research indicates that compounds with similar oxazole structures exhibit significant antimicrobial properties. For instance, a study demonstrated that certain oxazole derivatives showed notable antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa . Although specific data for (4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole is limited, it is hypothesized that it may share similar antimicrobial properties due to structural similarities.

Antioxidant Activity

Compounds containing the oxazole moiety have also been investigated for their antioxidant capabilities. For example, studies on related compounds have shown promising results in scavenging free radicals and reducing oxidative stress markers in vitro . The potential antioxidant activity of (4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole remains to be thoroughly explored.

Enzyme Inhibition

The inhibition of enzymes such as tyrosinase is another area of interest. Compounds related to (4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole have demonstrated varying degrees of inhibition against tyrosinase, which is crucial for melanin production . This property could be beneficial in cosmetic applications for skin lightening or treating hyperpigmentation.

Study 1: Antimicrobial Efficacy

In a comparative study of several oxazole derivatives, it was found that compounds structurally similar to (4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole exhibited significant antibacterial activity against common pathogens. The study utilized disc diffusion methods to evaluate the efficacy of these compounds .

Study 2: Antioxidant Potential

A recent investigation into the antioxidant properties of various oxazole derivatives revealed that some compounds could effectively reduce DPPH radicals. While direct studies on (4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole are lacking, the findings suggest potential for further exploration in this domain .

Q & A

Q. What are the key steps in synthesizing (4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole with high enantiomeric purity?

The synthesis typically involves a three-step process starting from (S)-(+)-2-phenylglycinol. Key steps include:

- Step 1 : Condensation with a carboxylic acid derivative to form the oxazoline ring.

- Step 2 : Introduction of the 2-methylpropyl group via alkylation or nucleophilic substitution.

- Step 3 : Purification via recrystallization or chromatography to achieve >99% purity. Enantiomeric purity is ensured using chiral starting materials and confirmed by polarimetry (optical rotation) .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- NMR spectroscopy (¹H, ¹³C) identifies proton and carbon environments, confirming substitution patterns and stereochemistry.

- IR spectroscopy verifies functional groups (e.g., C=N stretch at ~1650 cm⁻¹).

- GC-MS or HPLC assesses purity and molecular weight. High-resolution mass spectrometry (HRMS) validates the molecular formula .

Q. What is the role of chiral starting materials in ensuring the desired stereochemistry?

Chiral precursors like (S)-(+)-2-phenylglycinol induce stereochemical control during oxazoline ring formation. The (4S) configuration is retained through stereospecific reactions, avoiding racemization via mild reaction conditions (e.g., low temperature, non-acidic media) .

Q. How is crystallographic data used to resolve the compound’s molecular geometry?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and torsional parameters. For example, the (4S) stereochemistry is confirmed by anomalous dispersion effects in the electron density map .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be applied to modify the oxazole ring system?

The 2-phenyl group can be replaced with aryl/heteroaryl boronic esters using:

- Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄.

- Conditions : Anhydrous dioxane, KOAc as base, 80–100°C. This method introduces diverse substituents (e.g., bromophenyl) for functionalization or bioconjugation .

Q. What strategies resolve data contradictions in crystallographic refinement?

- Twinned data : Use SHELXL ’s twin refinement tools (e.g., BASF parameter) for overlapping lattices.

- Disorder modeling : Split atoms into multiple positions with occupancy refinement.

- Validation : Cross-check with spectroscopic data (NMR NOE, IR) to confirm bond assignments .

Q. How can computational methods predict the compound’s reactivity or bioactivity?

- DFT calculations : Optimize geometry and simulate NMR/IR spectra for comparison with experimental data.

- Molecular docking : Screen against protein targets (e.g., CYP enzymes) to identify binding modes.

- QSAR models : Corolate substituent effects (e.g., 2-methylpropyl) with biological activity .

Q. What are common side reactions during synthesis, and how are they mitigated?

- Oxazole ring-opening : Avoid protic solvents or strong acids. Use aprotic solvents (e.g., DCM, THF).

- Racemization : Optimize reaction time/temperature; monitor via chiral HPLC.

- Byproducts : Remove via column chromatography or fractional crystallization .

Q. Which positions on the oxazole ring are amenable to modification for structure-activity relationship (SAR) studies?

- Position 2 : Aryl groups (e.g., 2,6-difluorophenyl) enhance steric bulk for target selectivity.

- Position 4 : Alkyl chains (e.g., 2-methylpropyl) modulate lipophilicity and metabolic stability.

- Position 5 : Hydrogenation to 4,5-dihydrooxazole increases conformational flexibility .

Methodological Tables

Table 1 : Key Crystallographic Data for (4S)-4-(2-methylpropyl)-2-phenyl-4,5-dihydro-1,3-oxazole

| Parameter | Value | Method/Program | Reference |

|---|---|---|---|

| Space group | P2₁2₁2₁ | SHELXL-2018/3 | |

| R-factor | 0.032 | Full-matrix refinement | |

| Flack parameter | 0.01(2) | Chiral validation |

Table 2 : Reaction Yields for Synthetic Steps

| Step | Reaction Type | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| 1 | Oxazoline formation | 83.2–94.5 | Reflux, 18–24 h | |

| 2 | Alkylation | 85–90 | NaH, THF, 0°C→RT | |

| 3 | Suzuki coupling | 75–80 | Pd(dppf)Cl₂, dioxane, 80°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.